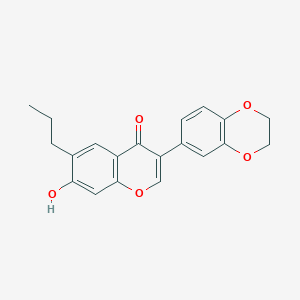![molecular formula C23H20BrN3O2 B11992365 4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether CAS No. 303059-73-6](/img/structure/B11992365.png)
4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[9-Brom-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl-methylether ist eine komplexe organische Verbindung mit der Summenformel C23H20BrN3O2 und einem Molekulargewicht von 450,339 g/mol . Diese Verbindung gehört zu einer Klasse von Chemikalien, die für ihre vielfältigen biologischen und pharmakologischen Aktivitäten bekannt sind, insbesondere im Bereich der heterocyclischen Verbindungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[9-Brom-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl-methylether beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Verwendung der Suzuki-Miyaura-Kupplung, eine weit verbreitete, übergangsmetallkatalysierte C-C-Bindungsbildungsreaktion . Diese Reaktion ist bekannt für ihre milden und funktionsgruppenverträglichen Bedingungen, was sie zur Synthese komplexer organischer Moleküle geeignet macht.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, bei denen automatisierte Reaktoren und kontinuierliche Verfahren eingesetzt werden, um hohe Ausbeute und Reinheit zu gewährleisten. Die genauen Verfahren können je nach den spezifischen Anforderungen und verfügbaren Technologien variieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Diese Verbindung kann Oxidationsreaktionen unterliegen, bei denen sie mit Oxidationsmitteln reagieren kann, um verschiedene oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können ebenfalls auftreten, wobei typischerweise Reduktionsmittel verwendet werden, um die Verbindung in ihre reduzierten Formen umzuwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktionsmittel: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) sind häufig verwendete Reduktionsmittel.
Katalysatoren: Palladium (Pd)-Katalysatoren werden häufig bei Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung verwendet.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation verschiedene oxidierte Derivate entstehen, während bei der Reduktion reduzierte Formen der Verbindung entstehen können.
Wissenschaftliche Forschungsanwendungen
4-[9-Brom-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl-methylether hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die biologischen Aktivitäten der Verbindung machen sie zu einem Kandidaten für die Untersuchung verschiedener biochemischer Pfade und Interaktionen.
Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie für verschiedene industrielle Anwendungen nützlich, wie z. B. die Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 4-[9-Brom-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl-methylether beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(3-(4-Bromphenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzolsulfonamid: Ein weiteres Pyrazolinderivat mit ähnlichen biologischen Aktivitäten.
Hydrazin-gekoppelte Pyrazolderivate: Bekannt für ihre antileishmaniale und antimalarielle Aktivität.
Einzigartigkeit
4-[9-Brom-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl-methylether zeichnet sich durch seine einzigartige Kombination aus einem Bromatom, einem Pyridinring und einer Pyrazolo[1,5-c][1,3]benzoxazinstruktur aus. Diese einzigartige Struktur trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei und macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
303059-73-6 |
|---|---|
Molekularformel |
C23H20BrN3O2 |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
9-bromo-2-(4-methoxyphenyl)-5-methyl-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H20BrN3O2/c1-23(16-9-11-25-12-10-16)27-21(19-13-17(24)5-8-22(19)29-23)14-20(26-27)15-3-6-18(28-2)7-4-15/h3-13,21H,14H2,1-2H3 |
InChI-Schlüssel |
LQIGTMNUEBHJEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C=CC(=C4)Br)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)


![Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11992326.png)

![5-(1-acetyl-1H-indol-3-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992354.png)
![6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992356.png)
![N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11992379.png)
![3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992384.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11992391.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11992395.png)
